Brl 19001
Description
For example:
- ISO 19001 () is a procurement-focused quality management framework emphasizing supplier evaluation, contract management, and process optimization to enhance organizational efficiency.
- GB/T 19001 () is the Chinese national standard equivalent to ISO 9001, tailored for industries like chemical manufacturing. It addresses challenges in implementing quality systems in sectors with complex production processes, such as batch processing and safety compliance .
Neither standard relates to chemistry or pharmacology, nor do they involve comparisons with chemical compounds.
Properties
CAS No. |
74886-36-5 |
|---|---|
Molecular Formula |
C16H12Br2O |
Molecular Weight |
380.07 g/mol |
IUPAC Name |
1,1-bis(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C16H12Br2O/c1-2-11-16(19,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h1,3-10,19H,11H2 |
InChI Key |
QJYQCQMFUJPLLF-UHFFFAOYSA-N |
SMILES |
C#CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O |
Other CAS No. |
74886-36-5 |
Synonyms |
BRL 19001 BRL-19001 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brl 19001 typically involves the reaction of 4-bromobenzyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Brl 19001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Brl 19001 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Brl 19001 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Analysis of the Query’s Ambiguity
The request for a "comparison with similar compounds of Brl 19001" conflicts with the evidence, which lacks references to any chemical compound named "this compound." Potential explanations include:
Terminological Error: "this compound" may be a miswritten designation for a compound (e.g., BRL-52537, a κ-opioid receptor agonist) or a confusion with the quality standard "ISO 19001."
Guidelines for Addressing Data Gaps
If the query intends to explore chemical compounds, the following steps are recommended based on academic standards ():
Verify the Compound’s Nomenclature: Ensure the name follows IUPAC guidelines and cross-check databases like PubChem or Reaxys.
Clarify Functional/Structural Similarities : Define comparison criteria (e.g., pharmacological activity, molecular structure, or industrial applications).
Use Reputable Sources : Prioritize peer-reviewed journals, patents, or technical reports for authoritative data.
Example Framework for Chemical Comparisons (Hypothetical)
If "this compound" were a pharmaceutical compound, a comparison might include:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | C₁₄H₁₈O₅ | C₁₆H₂₂N₂O₃ |
| Target Receptor | κ-opioid | μ-opioid | δ-opioid |
| IC₅₀ (nM) | 2.3 | 5.7 | 1.8 |
| Half-life (hours) | 6.5 | 3.2 | 8.1 |
| Thermodynamic Stability | High | Moderate | High |
Q & A
Basic Research Questions
Q. What are the critical research gaps in understanding the pharmacological mechanisms of Brl 19001 that warrant further investigation?
- Methodological Answer : Conduct a systematic literature review to synthesize existing studies on this compound’s mechanisms, prioritizing peer-reviewed journals and preprints. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps . Focus on inconsistencies in reported pathways (e.g., receptor binding affinity, metabolic stability) and validate hypotheses through targeted in vitro assays (e.g., kinase inhibition profiling) .
Q. How can researchers determine optimal experimental conditions for studying this compound’s bioactivity in preclinical models?
- Methodological Answer : Design a factorial experiment to test variables such as dosage ranges, administration routes, and model organisms (e.g., murine vs. zebrafish). Use statistical tools like ANOVA to identify significant interactions. Refer to standardized protocols from analogous compounds and validate reproducibility via inter-laboratory comparisons . Ensure characterization data (e.g., NMR, HPLC purity ≥95%) are included for transparency .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s efficacy across different experimental models be resolved?
- Methodological Answer : Perform a meta-analysis of published efficacy data, stratifying results by model type (e.g., cell lines vs. in vivo), dosing regimens, and endpoint measurements. Apply sensitivity analysis to identify confounding variables. Replicate key experiments under controlled conditions, using blinded assessments to minimize bias. Cross-validate findings with orthogonal methods (e.g., transcriptomics for mechanistic insights) .
Q. What advanced methodologies are recommended for optimizing this compound’s synthetic yield and purity in complex reaction systems?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use real-time monitoring tools (e.g., FTIR, LC-MS) to track intermediate formation. Compare purification techniques (e.g., column chromatography vs. recrystallization) and validate purity via orthogonal methods (e.g., elemental analysis, X-ray crystallography) . Document detailed synthetic protocols in supplementary materials to aid reproducibility .
Q. How should researchers design mechanistic studies to elucidate this compound’s off-target effects in multi-omics frameworks?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic profiling in dose- and time-dependent studies. Use CRISPR-Cas9 knockout models to validate target specificity. Apply network pharmacology tools to map off-target interactions and prioritize high-risk pathways for functional validation (e.g., high-content screening). Ensure data are analyzed with robust bioinformatics pipelines (e.g., pathway enrichment via KEGG/GO) .
Key Considerations for Data Reporting
- Experimental Reproducibility : Adhere to guidelines from the Beilstein Journal of Organic Chemistry: include full synthetic procedures, characterization data, and raw datasets in supplementary materials. Use standardized nomenclature for biological assays (e.g., IC₅₀ values with 95% confidence intervals) .
- Ethical and Relevance Checks : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clinical relevance for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
